molecular formula C24H26N4O B11272225 N-(4-methylbenzyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

N-(4-methylbenzyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B11272225
M. Wt: 386.5 g/mol
InChI Key: NTGLCRSHIPNKJW-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a phenylpyrimidine moiety, and a 4-methylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using reagents like carbodiimides or acid chlorides.

    Attachment of the Phenylpyrimidine Moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the phenylpyrimidine group to the piperidine ring.

    Addition of the 4-Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
  • N-(4-chlorophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
  • N-(4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Uniqueness

N-[(4-methylphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring, phenylpyrimidine moiety, and 4-methylphenyl group makes it a versatile and valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H26N4O

Molecular Weight

386.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H26N4O/c1-18-7-9-19(10-8-18)16-25-24(29)21-11-13-28(14-12-21)23-15-22(26-17-27-23)20-5-3-2-4-6-20/h2-10,15,17,21H,11-14,16H2,1H3,(H,25,29)

InChI Key

NTGLCRSHIPNKJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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